molecular formula C12H7F7O B6289357 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene CAS No. 66463-33-0

2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene

Cat. No. B6289357
CAS RN: 66463-33-0
M. Wt: 300.17 g/mol
InChI Key: VOSGYAUFVUEVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene, also known as HFCP, is a relatively new chemical compound that has been gaining attention in the scientific community due to its potential applications in research and development. HFCP is a highly fluorinated organic compound with a unique chemical structure that is not found in any other naturally-occurring compounds. This makes HFCP an attractive target for research and development, as its properties and applications may be explored and exploited.

Mechanism of Action

2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene is believed to act as a Lewis acid in the reaction of cyclopentenation, meaning that it can donate electrons to the difluorocarbene, forming a covalent bond. This process is known as electrophilic addition, and it is believed to be the main mechanism of action for the cyclopentenation reaction.
Biochemical and Physiological Effects
2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene is not known to have any direct biochemical or physiological effects on humans or other organisms. However, due to its highly fluorinated structure, it is possible that 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene could have indirect effects on the environment or on organisms exposed to it.

Advantages and Limitations for Lab Experiments

2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene is a relatively new compound, and therefore there is limited information available regarding its use in lab experiments. However, it has several advantages that make it attractive for use in scientific research. For example, 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene is stable and non-toxic, making it safe to handle and store. Additionally, it is relatively easy to synthesize, and its unique structure makes it a useful model compound for studying the effects of fluorination on the reactivity and properties of organic compounds. However, 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene can be difficult to work with due to its low solubility in common organic solvents.

Future Directions

The potential applications of 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene are vast, and there are many directions in which research into the compound could be taken. Some potential future directions include: further investigation into the synthesis and properties of 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene and its derivatives; exploration of its potential applications in the development of novel materials; and further research into its environmental effects. Additionally, 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene could be used as a model compound for studying the effects of fluorination on the reactivity and properties of organic compounds, and for developing new synthetic methods for the synthesis of fluorinated compounds.

Synthesis Methods

2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene is synthesized through a process called cyclopentenation, which involves the reaction of a fluorinated phenol with a difluorocarbene. This reaction is carried out in the presence of a catalyst and in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at temperatures between -85°C and -30°C, and the reaction time can range from a few minutes to several hours, depending on the reactants and reaction conditions. The yield of the reaction is typically in the range of 40-60%.

Scientific Research Applications

2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene has a wide range of potential applications in scientific research. It has been used in the synthesis of polymers, as a reagent for organic synthesis, and as a catalyst for various reactions. 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene has also been used in the development of novel materials with unique properties, such as conductive polymers and nanomaterials. Furthermore, 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene has been used as a model compound for studying the properties of fluorinated compounds, as well as for understanding the effects of fluorination on the reactivity and properties of organic compounds.

properties

IUPAC Name

(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F7O/c13-8-9(20-6-7-4-2-1-3-5-7)11(16,17)12(18,19)10(8,14)15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSGYAUFVUEVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(C(C2(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578244
Record name {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene

CAS RN

66463-33-0
Record name {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.